molecular formula C19H19ClN2O2S B11101653 1-[(4-chlorophenyl)sulfonyl]-2-cyclohexyl-1H-benzimidazole

1-[(4-chlorophenyl)sulfonyl]-2-cyclohexyl-1H-benzimidazole

Cat. No.: B11101653
M. Wt: 374.9 g/mol
InChI Key: RRECQKKYBHUEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenylsulfonyl group and a cyclohexyl group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE involves several steps. One common method includes the condensation of 4-chlorobenzenesulfonyl chloride with 2-cyclohexyl-1H-benzimidazole under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylsulfonyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE can be compared with other similar compounds, such as:

The uniqueness of 1-[(4-CHLOROPHENYL)SULFONYL]-2-CYCLOHEXYL-1H-1,3-BENZIMIDAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-cyclohexylbenzimidazole

InChI

InChI=1S/C19H19ClN2O2S/c20-15-10-12-16(13-11-15)25(23,24)22-18-9-5-4-8-17(18)21-19(22)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2

InChI Key

RRECQKKYBHUEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.